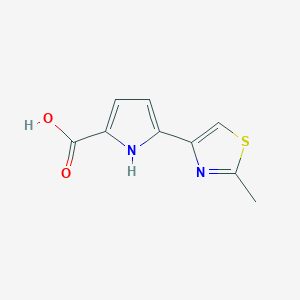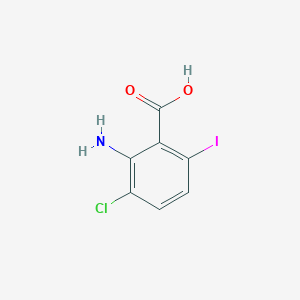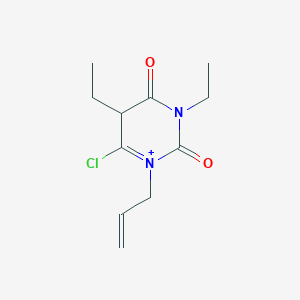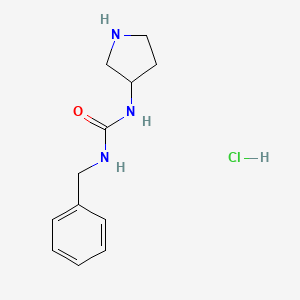
1-(4-(9H-Carbazol-9-yl)phenyl)-3-amino-9H-fluorene-2,4-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(9H-Carbazol-9-yl)phenyl)-3-amino-9H-fluorene-2,4-dicarbonitrile is a complex organic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications. This compound features a combination of carbazole and fluorene moieties, which contribute to its distinctive electronic and photophysical characteristics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(9H-Carbazol-9-yl)phenyl)-3-amino-9H-fluorene-2,4-dicarbonitrile typically involves multi-step organic reactions. One common method includes the Suzuki coupling reaction, where 9-(4-(diphenylamino)phenyl)-9H-carbazol-2-yl-2-boronic acid is reacted with tris(4-iodophenyl)amine in the presence of a palladium catalyst and a base such as potassium carbonate . The reaction is carried out in a solvent like toluene at elevated temperatures (around 100°C) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1-(4-(9H-Carbazol-9-yl)phenyl)-3-amino-9H-fluorene-2,4-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the carbazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
科学的研究の応用
1-(4-(9H-Carbazol-9-yl)phenyl)-3-amino-9H-fluorene-2,4-dicarbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of advanced organic materials.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential in drug development, particularly in targeting specific molecular pathways.
作用機序
The mechanism of action of 1-(4-(9H-Carbazol-9-yl)phenyl)-3-amino-9H-fluorene-2,4-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in electron transfer processes, making it an effective material for optoelectronic applications. In biological systems, it may interact with cellular components through its amino and carbazole groups, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
4-(9H-Carbazol-9-yl)phenylboronic acid: Shares the carbazole moiety and is used in similar applications.
3,8-Bis[4-(9H-carbazol-9-yl)phenyl]-1,10-phenanthroline: Another compound with carbazole units, used in OLEDs.
4,4’-Bis(9H-carbazol-9-yl)biphenyl: Known for its use in optoelectronic devices.
Uniqueness
1-(4-(9H-Carbazol-9-yl)phenyl)-3-amino-9H-fluorene-2,4-dicarbonitrile stands out due to its combination of carbazole and fluorene moieties, which provide unique electronic properties and enhance its applicability in various fields. Its ability to undergo diverse chemical reactions and its potential in advanced material synthesis further highlight its uniqueness.
特性
分子式 |
C33H20N4 |
|---|---|
分子量 |
472.5 g/mol |
IUPAC名 |
3-amino-1-(4-carbazol-9-ylphenyl)-9H-fluorene-2,4-dicarbonitrile |
InChI |
InChI=1S/C33H20N4/c34-18-27-31(26-17-21-7-1-2-8-23(21)32(26)28(19-35)33(27)36)20-13-15-22(16-14-20)37-29-11-5-3-9-24(29)25-10-4-6-12-30(25)37/h1-16H,17,36H2 |
InChIキー |
IKAAIIXMPMGBKH-UHFFFAOYSA-N |
正規SMILES |
C1C2=CC=CC=C2C3=C(C(=C(C(=C31)C4=CC=C(C=C4)N5C6=CC=CC=C6C7=CC=CC=C75)C#N)N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(8-Methylimidazo[1,2-a]pyridin-3-yl)ethanamine;dihydrochloride](/img/structure/B14786435.png)
![8-Iodo-2-methyl-6-trifluoromethyl-imidazo[1,2-A]pyridine-3-carboxylic acid ethyl ester](/img/structure/B14786441.png)
![3,4,5-Trihydroxy-6-[3-(1-methylpyrrolidin-2-yl)pyridin-1-ium-1-yl]oxane-2-carboxylate;hydrate](/img/structure/B14786451.png)


![N-[1-(3,5-difluorophenyl)ethylidene]hydroxylamine](/img/structure/B14786489.png)
![Benzenesulfonamide, N-[2-(methoxymethyl)phenyl]-4-methyl-3-(4-methyl-1-piperazinyl)-](/img/structure/B14786491.png)
![3-Piperidinecarboxylic acid, 2-[4-(cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzoyl)-, ethyl ester, (2R,3S)-](/img/structure/B14786502.png)


![Androsta-1,4-diene-17-carbothioicacid, 6,9-difluoro-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-16-methyl-3-oxo-,S-(fluoromethyl) ester, (6a,11b,16a,17a)-](/img/structure/B14786513.png)


